5-Methylpyrimidine-2,4,6-triamine

Description

Nomenclature and Structural Characteristics

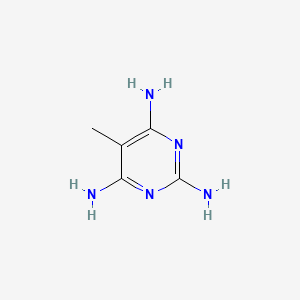

5-Methylpyrimidine-2,4,6-triamine (CAS 71735-34-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₅H₉N₅ and a molecular weight of 139.16 g/mol . Its systematic IUPAC name, 5-Methyl-2,4,6-pyrimidinetriamine , reflects the substitution pattern: a methyl group at position 5 and amino groups at positions 2, 4, and 6 on the pyrimidine ring. The SMILES notation CCC1=C(N=C(N=C1N)N)N captures its structural arrangement, while the ChemSpider ID 2285829 and PubChem CID 255375 provide standardized identifiers for chemical databases.

Key structural features include:

- Aromatic pyrimidine core : A six-membered ring with alternating single and double bonds.

- Substituent effects : The electron-donating amino groups enhance resonance stabilization, while the methyl group introduces steric and electronic modifications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉N₅ | |

| Molecular Weight | 139.16 g/mol | |

| Boiling Point | 489.7°C at 760 mmHg | |

| Density | 1.405 g/cm³ | |

| LogP (Partition Coeff.) | -0.027 |

Historical Context of Pyrimidine Derivatives in Heterocyclic Chemistry

Pyrimidine derivatives have been pivotal in heterocyclic chemistry since the 19th century. The foundational synthesis of barbituric acid by Grimaux in 1879 marked the first laboratory preparation of a pyrimidine derivative. Subsequent work by Pinner (1884) and Gabriel and Colman (1900) established methods for functionalizing pyrimidines, including chlorination and reduction reactions.

The discovery of nucleic acid bases (e.g., cytosine, thymine) in the early 20th century underscored pyrimidines' biological significance. This compound emerged as a synthetic analog in the mid-20th century, with applications in coordination chemistry and drug design. Its synthesis typically involves nucleophilic substitution of 5-methyl-2,4,6-trichloropyrimidine with ammonia, a method refined for industrial-scale production.

Positional Isomerism and Substituent Effects in Triaminopyrimidine Systems

Positional isomerism in triaminopyrimidines profoundly influences their physicochemical properties. For example:

- 2,4,6-Triaminopyrimidine (CAS 1004-38-2): Lacks the methyl group, resulting in higher water solubility (36.5 g/L at 20°C) compared to the methylated analog.

- 5-Ethylpyrimidine-2,4,6-triamine (CAS 24867-19-4): The ethyl group increases hydrophobicity (LogP 0.52 vs. -0.027 for the methyl derivative).

Substituent effects are evident in:

- Thermal stability : The methyl group in this compound raises its boiling point to 489.7°C, exceeding 2,4,6-Triaminopyrimidine’s 252°C.

- Crystallinity : Methyl substitution reduces symmetry, complicating crystal packing compared to unsubstituted analogs.

Comparative analysis of triaminopyrimidine derivatives:

| Compound | Substituent | Boiling Point (°C) | Water Solubility (g/L) |

|---|---|---|---|

| 2,4,6-Triaminopyrimidine | None | 252 | 36.5 |

| This compound | Methyl | 489.7 | <10 (estimated) |

| 5-Ethylpyrimidine-2,4,6-triamine | Ethyl | >500 | <5 |

Data synthesized from .

Properties

IUPAC Name |

5-methylpyrimidine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H6,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSWNMAZTISHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992364 | |

| Record name | 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71735-34-7 | |

| Record name | 5-Methyl-2,4,6-pyrimidinetriamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71735-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylpyrimidine-2,4,6-triamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diimino-5-methyl-1,2,3,6-tetrahydropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylpyrimidine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyrimidine-2,4,6-triamine typically involves the reaction of 5-methylpyrimidine with ammonia or amines under controlled conditions. One common method includes the use of 5-methyl-2,4,6-trichloropyrimidine as a starting material, which undergoes nucleophilic substitution with ammonia to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: 5-Methylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

5-Methylpyrimidine-2,4,6-triamine is being investigated for its potential as a precursor in the development of various pharmaceuticals:

- Antiviral Agents: Research indicates that derivatives of this compound can inhibit viral replication mechanisms. For instance, its structural analogs have shown promise in targeting enzymes critical for viral life cycles .

- Anticancer Properties: The compound has been studied for its ability to induce apoptosis in cancer cells by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis .

Biological Research

The compound's biological activities are being explored extensively:

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens .

- Trypanosomiasis Treatment: It has been identified as a potential inhibitor of Trypanosoma brucei AdoMetDC, which is vital for the parasite's polyamine metabolism. This selectivity could lead to new treatments for human African trypanosomiasis .

Data Table: Applications Overview

Case Studies

-

Antiviral Development:

A study highlighted the synthesis of pyrimidineamine analogs based on this compound that showed selective inhibition against viral enzymes. These compounds were effective in vitro and demonstrated favorable pharmacokinetic properties. -

Cancer Treatment:

In vitro assays revealed that derivatives of this compound could significantly reduce the viability of various cancer cell lines by targeting metabolic pathways essential for cell proliferation. -

Parasitic Inhibition:

A recent investigation into the compound's effects on T. brucei showed that specific analogs could cross the blood-brain barrier while selectively inhibiting the parasite's growth without affecting human enzymes .

Mechanism of Action

The mechanism of action of 5-Methylpyrimidine-2,4,6-triamine involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the functional groups present and the nature of the target. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation-reduction reactions, and hydrogen bonding interactions with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 5-Methylpyrimidine-2,4,6-triamine with structurally related pyrimidine triamines:

Research Findings and Industrial Relevance

- Pharmaceuticals: 5-Nitroso-2,4,6-triaminopyrimidine is a controlled impurity per IARC and pharmacopeial standards, emphasizing the need for rigorous analytical methods like HPLC .

- Material Science : The methyl-substituted triamine’s moderate steric profile makes it a candidate for hybrid materials, balancing reactivity and stability .

- Toxicity Considerations : Substituent choice critically impacts safety. For instance, replacing furan with phenyl in nitro-triamine derivatives increased cytotoxicity .

Biological Activity

5-Methylpyrimidine-2,4,6-triamine (C5H9N5) is an organic compound that belongs to the pyrimidine family. Its structure features three amino groups at positions 2, 4, and 6, along with a methyl group at position 5. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry and other fields.

Basic Structure

- Molecular Formula : C5H9N5

- Molecular Weight : 141.16 g/mol

- IUPAC Name : this compound

Chemical Behavior

This compound can undergo various chemical reactions, including:

- Oxidation : Can form corresponding oxides.

- Reduction : Can be reduced to form amines or other derivatives.

- Substitution : The amino groups can participate in substitution reactions with various reagents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition at micromolar concentrations.

Antiviral Activity

The compound has been investigated for its potential antiviral properties. It acts by inhibiting specific viral enzymes crucial for replication. In vitro studies have shown that it can inhibit the replication of certain viruses, including those responsible for respiratory infections.

The biological activity of this compound is mediated through its interaction with molecular targets such as enzymes involved in metabolic pathways. It may act as an inhibitor or activator depending on the target enzyme's nature.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated:

- Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL for various strains.

- The compound showed synergistic effects when combined with conventional antibiotics.

Investigation of Antiviral Properties

Another study focused on the antiviral activity against influenza viruses. The findings revealed:

- An IC50 value of approximately 15 μM for viral replication inhibition.

- The compound was effective in reducing viral load in cell cultures.

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Three amino groups; one methyl group | Antimicrobial and antiviral properties |

| 2,4,6-Triaminopyrimidine | Lacks methyl group at position 5 | Moderate antimicrobial activity |

| 5-Methyl-2,4-diaminopyrimidine | Two amino groups; one methyl group | Limited biological studies available |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Methylpyrimidine-2,4,6-triamine and its derivatives?

- Methodological Answer : Condensation reactions are widely used. For example, Schiff base derivatives of triazine-triamine compounds can be synthesized by reacting 1,3,5-triazine-2,4,6-triamine with aldehydes (e.g., 4-dimethylaminobenzaldehyde) under reflux conditions in ethanol. Reaction progress is monitored via IR spectroscopy by observing the disappearance of NH₂ bands (~3400 cm⁻¹) and the emergence of imine (C=N) bands (~1600–1610 cm⁻¹) . Purification typically involves recrystallization from methanol or acetonitrile .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths and angles (e.g., Cl···N interactions at 3.09–3.10 Å in halogenated analogs) .

- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3400 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹) .

- NMR spectroscopy : Confirms proton environments (e.g., methyl groups at δ ~2.5 ppm in CDCl₃) .

Q. How can impurities like 5-Nitrosopyrimidine-2,4,6-triamine be detected in pharmaceutical-grade samples?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP Impurity A). Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5). Limit of detection (LOD) for nitrosated impurities is typically ≤0.1% .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- Single-crystal XRD : Confirms molecular packing and intermolecular interactions (e.g., halogen bonding in 4,6-dichloro-5-methoxypyrimidine analogs) .

- Mass spectrometry (HRMS) : Validates molecular formula discrepancies (e.g., unexpected adducts or degradation products).

- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies under varying conditions (solvent polarity, temperature). For example, in acetonitrile at 60°C, the methyl group at position 5 sterically hinders electrophilic attack, favoring substitution at positions 2 and 4. Monitor reaction progress via LC-MS and isolate intermediates for structural confirmation .

Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?

- Methodological Answer :

- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative conditions (3% H₂O₂).

- Analytical setup : Use UPLC-PDA with a C18 column (particle size: 2.6 µm) and gradient elution (water:acetonitrile + 0.1% formic acid). Quantify degradation products (e.g., deaminated or oxidized species) against validated calibration curves .

Q. What computational approaches predict the electronic properties of this compound for organic electronics applications?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (e.g., ~4.5 eV for triazine-triamine derivatives).

- Charge transport analysis : Evaluate reorganization energy (λ) and transfer integrals using Marcus theory .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.